molecular formula C8H3BrClF3O B12861383 2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone

2'-Bromo-5'-chloro-2,2,2-trifluoroacetophenone

Cat. No.: B12861383
M. Wt: 287.46 g/mol
InChI Key: VEUFYHFPYCXIOR-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone is an organofluorine compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an acetophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination and chlorination of the acetophenone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a halogenating agent like bromine or chlorine .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of Grignard reagents and subsequent halogenation steps can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acetophenones and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The halogen atoms (bromine and chlorine) facilitate nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2’-Bromo-5’-chloro-2,2,2-trifluoroacetophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine provides a distinct set of chemical properties that can be leveraged in various synthetic applications .

Properties

Molecular Formula

C8H3BrClF3O

Molecular Weight

287.46 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3H

InChI Key

VEUFYHFPYCXIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Br

Origin of Product

United States

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